2-[4-(hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound of significant interest in the field of organic chemistry. This compound features a unique structure that includes a hydroxymethyl group attached to a phenyl ring, which is further connected to a dihydroisoindole dione moiety. Its structural complexity and functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-(hydroxymethyl)benzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[4-(hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative with altered functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-[4-(carboxy)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione.
Reduction: Formation of 2-[4-(hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindoline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-(hydroxymethyl)phenylboronic acid: Shares the hydroxymethylphenyl moiety but differs in the presence of a boronic acid group.
2,3-dihydro-1H-isoindole-1,3-dione: Lacks the hydroxymethylphenyl group but retains the dihydroisoindole dione structure.
Uniqueness
2-[4-(hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxymethylphenyl and dihydroisoindole dione moieties allows for a wide range of applications and interactions that are not observed in similar compounds .
Properties
Molecular Formula |
C15H11NO3 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO3/c17-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)15(16)19/h1-8,17H,9H2 |
InChI Key |
HKTJCIFLNZNXLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.